6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one
Description
6-(4-Methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a polycyclic heterocyclic compound featuring a tetrazolo[5,1-b]quinazolinone core substituted with methoxy groups at distinct positions. The molecule’s complexity arises from its fused tetrazole and quinazolinone rings, which confer unique electronic and steric properties.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-31-15-7-5-13(6-8-15)14-11-17-20(18(30)12-14)21(29-24(25-17)26-27-28-29)16-9-10-19(32-2)23(34-4)22(16)33-3/h5-10,14,21H,11-12H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRHTQIKIZYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=C(C(=C(C=C5)OC)OC)OC)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves multi-step organic reactions. One common route includes the cyclization of appropriate hydrazine derivatives with α-haloketones and nitrous acid . The starting materials are often synthesized through nucleophilic displacement reactions and subsequent cyclization steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazoloquinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The methoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Substituent Impact : The 2,3,4-trimethoxyphenyl group in the target compound introduces higher steric bulk and polarity compared to simpler phenyl or chlorophenyl substituents in analogs . This may enhance interactions with hydrophobic enzyme pockets.
- Synthetic Accessibility : Derivatives with fewer methoxy groups (e.g., 4-chlorophenyl in ) are synthesized more rapidly (10 minutes vs. hours for multi-methoxy analogs), likely due to reduced steric hindrance during cyclization .
Key Findings :
- The target compound’s synthesis likely requires extended reaction times due to the steric and electronic challenges posed by multiple methoxy groups.
- Catalysts like NGPU (used in triazolo analogs ) or p-toluenesulfonic acid (p-TSA, in tetrazolo derivatives ) significantly improve yields and reduce side reactions.
Biological Activity
The compound 6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics and highlights relevant research findings regarding its biological activity.
Structural Characteristics
This compound features a quinazoline core fused with a tetrazole ring , which is further substituted with methoxyphenyl groups. The presence of multiple methoxy groups enhances lipophilicity and promotes interaction with various biological targets. The structural uniqueness may contribute to its diverse pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities including:
- Antitumor Activity : Related compounds have shown promising results in inhibiting cancer cell proliferation.
- Cytotoxicity : The compound has been tested against various human cancer cell lines demonstrating potential cytotoxic effects.
Antitumor Activity
A study investigating the antitumor activity of related compounds found that derivatives of similar structures exhibited significant efficacy against multiple cancer cell lines. The research utilized the sulforhodamine B assay to assess the mitotic activity of these compounds on 60 different cancer cell lines including leukemia and breast cancer cells. Notably, some derivatives showed high levels of antitumor activity .
Cytotoxicity Assays
In vitro cytotoxicity evaluations have indicated that this compound can effectively inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | <100 |
| HCT-116 (Colon) | <100 |
| HeLa (Cervical) | <100 |
These results suggest that the compound has a potent effect on these cell lines .
The mechanism of action appears to involve induction of apoptosis in cancer cells. Morphological changes such as cell shrinkage and detachment were observed in treated cells. Additionally, flow cytometry analysis revealed significant accumulation of cells in the sub-G1 phase of the cell cycle, indicating programmed cell death .
Case Studies
Several case studies have documented the biological effects of compounds structurally related to 6-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one:
- Study on Anticancer Activity : A series of derivatives were synthesized and tested against a panel of tumor cell lines. Results indicated that modifications in molecular structure significantly influenced their anticancer potency .
- Cytotoxicity Profile : A comparative analysis highlighted that certain substituents on the quinazoline framework enhanced cytotoxic effects against specific cancer types .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed?
The synthesis of this polycyclic tetrazoloquinazolinone involves managing steric hindrance from the methoxy substituents and ensuring regioselectivity during cyclization. A stepwise approach, as seen in analogous fused heterocycles, includes:
- Intermediate purification : Use column chromatography to isolate intermediates like substituted phenylmethylene precursors (e.g., 4-methoxyphenylmethylene derivatives) .
- Cyclization optimization : Employ anhydrous DMF as a solvent under reflux to promote tetrazole ring formation while minimizing side reactions .
- Crystallization : Final products are often crystallized from DMF/ethanol mixtures to enhance purity .
Q. How can the structure of this compound be validated experimentally?
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm ring fusion patterns, as demonstrated for structurally related tetrazoloquinazolines (mean C–C bond deviation: 0.003 Å; R factor: 0.049) .
- Spectroscopic techniques :
Advanced Research Questions
Q. What computational methods can predict the biological activity of this compound?
- Molecular docking : Simulate binding to target proteins (e.g., tubulin for anticancer activity) using software like AutoDock Vina. Prioritize methoxy groups for hydrophobic interactions, as seen in podophyllotoxin analogs .
- QSAR modeling : Correlate substituent patterns (e.g., methoxy positions) with activity data from analogs. For example, trimethoxyaryl groups enhance microtubule disruption in related compounds .
Q. How can contradictions in biological assay data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to distinguish compound-specific effects from cell line variability .
- Metabolic stability testing : Use liver microsomes to assess if inconsistent activity arises from rapid metabolism .
- Off-target profiling : Screen against kinase panels to rule out unintended interactions .
Q. What advanced analytical techniques characterize its polymorphic forms?
- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) to distinguish polymorphs .
- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .
- Solid-state NMR : Resolve methoxy group orientations in different crystalline phases .
Methodological Guidance
Q. Designing a stability study under physiological conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
